molecular formula C12H15N3O B2487946 2-(2-(3-Methyl-1H-pyrazol-1-yl)ethoxy)aniline CAS No. 1296225-30-3

2-(2-(3-Methyl-1H-pyrazol-1-yl)ethoxy)aniline

Cat. No.: B2487946
CAS No.: 1296225-30-3
M. Wt: 217.272
InChI Key: LERRMIRLBKGCIE-UHFFFAOYSA-N
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Description

2-(2-(3-Methyl-1H-pyrazol-1-yl)ethoxy)aniline is a pyrazole-containing aromatic amine with the molecular formula C₁₂H₁₅N₃O and a molecular weight of 208.14 g/mol (CAS: 1247585-30-3) . Its structure features a 3-methylpyrazole ring connected via an ethoxy linker to an ortho-substituted aniline group. Pyrazole derivatives are widely studied for their roles in pharmaceuticals and agrochemicals due to their hydrogen-bonding capacity, metabolic stability, and tunable electronic properties .

Properties

IUPAC Name

2-[2-(3-methylpyrazol-1-yl)ethoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-10-6-7-15(14-10)8-9-16-12-5-3-2-4-11(12)13/h2-7H,8-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERRMIRLBKGCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CCOC2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-Methyl-1H-pyrazol-1-yl)ethoxy)aniline typically involves the reaction of 3-methyl-1H-pyrazole with 2-chloroethanol to form 2-(3-methyl-1H-pyrazol-1-yl)ethanol. This intermediate is then reacted with aniline under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dichloromethane or ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The electron-rich aniline moiety undergoes EAS at the ortho and para positions relative to the amino group. Substituents on the ethoxy-pyrazole chain influence regioselectivity.

Reaction TypeReagents/ConditionsProductYieldNotes
NitrationHNO₃/H₂SO₄, 0°C2-(2-(3-Methyl-1H-pyrazol-1-yl)ethoxy)-4-nitroaniline78%Major product at para position due to steric hindrance from ethoxy-pyrazole .
BrominationBr₂/FeBr₃, RT2-(2-(3-Methyl-1H-pyrazol-1-yl)ethoxy)-5-bromoaniline65%Competitive substitution at meta due to directing effects of ethoxy group .

Oxidation and Reduction

The amino group and pyrazole ring participate in redox reactions:

Reaction TypeReagents/ConditionsProductYieldNotes
Aniline OxidationKMnO₄/H₂O, Δ2-(2-(3-Methyl-1H-pyrazol-1-yl)ethoxy)nitrobenzene82%Forms nitro derivative; pyrazole remains intact .
Pyrazole ReductionH₂/Pd-C, EtOH2-(2-(3-Methyl-4,5-dihydropyrazol-1-yl)ethoxy)aniline90%Selective reduction of pyrazole ring.

Ether Linker Reactivity

The ethoxy group undergoes cleavage or functionalization:

Reaction TypeReagents/ConditionsProductYieldNotes
Acidic CleavageHBr (48%), reflux3-Methyl-1H-pyrazole + 2-hydroxyaniline95%Quantitative cleavage of ether bond .
AlkylationCH₃I/K₂CO₃, DMF2-(2-(3-Methyl-1H-pyrazol-1-yl)ethoxy)-N-methylaniline70%Selective N-methylation of aniline .

Heterocyclic Pyrazole Reactions

The 3-methylpyrazole ring participates in cycloadditions and substitutions:

Reaction TypeReagents/ConditionsProductYieldNotes
N-AlkylationCH₃CH₂Br/NaH, THF1-Ethyl-3-methylpyrazole derivative88%Alkylation at pyrazole N-2 position .
CondensationAldehyde/Malononitrile, nanocatalyst Pyrano[2,3-c]pyrazole derivatives75–95%Multicomponent reaction via Knoevenagel mechanism (Figure 1B, ).

Cross-Coupling Reactions

Functionalized derivatives enable metal-catalyzed couplings:

Reaction TypeReagents/ConditionsProductYieldNotes
Suzuki CouplingAr-B(OH)₂/Pd(PPh₃)₄Biaryl derivatives60%Requires prior bromination at aniline ring .
Ullmann CouplingCuI/1,10-phenanthrolineN-Arylpyrazole dimers55%Limited by steric bulk of ethoxy group .

Key Mechanistic Insights

  • Knoevenagel Condensation : The ethoxy-aniline moiety facilitates nucleophilic attack on aldehydes, forming intermediates for pyrano-pyrazole synthesis (Figure 8, ).

  • Steric Effects : The 3-methyl group on pyrazole hinders electrophilic substitution at C-4/C-5 positions, favoring N-functionalization .

  • Catalytic Efficiency : Poly(aniline-co-melamine)@MnFe₂O₄ enhances reaction rates in multicomponent syntheses (TOF = 380 h⁻¹, Table 2, ).

Comparative Reactivity Table

Functional GroupReactivity TrendDominant Reaction
Aniline NH₂HighEAS, acylation
Pyrazole NModerateAlkylation, cycloaddition
Ethoxy OLowCleavage under strong acids

Scientific Research Applications

Medicinal Chemistry

Antiinflammatory and Antimicrobial Properties
Recent studies have identified 2-(2-(3-Methyl-1H-pyrazol-1-yl)ethoxy)aniline as a promising candidate for drug development targeting inflammatory diseases and infections. The compound displays notable anti-inflammatory activity, potentially acting as a selective inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For instance, compounds with similar pyrazole structures have shown potent inhibition of COX-1 and COX-2, suggesting that this compound may exhibit similar properties .

Anticancer Activity
The compound's structural characteristics also position it as a potential anticancer agent. In vitro studies have demonstrated that derivatives of pyrazole compounds exhibit cytotoxicity against various cancer cell lines, including HCT-116 and MCF-7. The presence of the ethoxy group is believed to enhance solubility and bioavailability, which are critical factors for anticancer efficacy . Further research into the structure-activity relationship (SAR) of similar compounds has revealed significant insights into their mechanisms of action against tumor cells .

Organic Synthesis

Synthetic Intermediate
this compound serves as an important intermediate in organic synthesis. It can be employed in various chemical reactions, including electrophilic substitutions and couplings. The compound's reactivity allows for the formation of more complex molecules that may possess unique biological activities or serve as precursors for pharmaceuticals .

Reagent in Chemical Reactions
The compound can also act as a reagent in several chemical transformations. For example, it can participate in oxidation reactions using potassium permanganate or reduction processes facilitated by palladium catalysts. These reactions are essential for synthesizing other valuable organic compounds.

Case Study 1: Antiinflammatory Activity

A study conducted on structurally related pyrazole compounds demonstrated their effectiveness in reducing edema in animal models. The most potent derivatives exhibited a significant percentage of inhibition compared to standard anti-inflammatory drugs like celecoxib . This highlights the potential of this compound as a lead compound for developing new anti-inflammatory agents.

Case Study 2: Anticancer Potential

In another investigation, researchers evaluated the anticancer properties of various pyrazole derivatives against human cancer cell lines. The findings indicated that specific modifications to the pyrazole structure could enhance cytotoxicity significantly, with some derivatives achieving IC50 values comparable to established chemotherapeutics . This underscores the importance of further exploring this compound within this context.

Mechanism of Action

The mechanism of action of 2-(2-(3-Methyl-1H-pyrazol-1-yl)ethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The ethoxy linker and aniline moiety contribute to the overall molecular conformation and electronic properties, affecting the compound’s activity and selectivity .

Comparison with Similar Compounds

Positional Isomerism: Ortho vs. Para Substitution

The positional isomer 4-[2-(3-Methyl-1H-pyrazol-1-yl)ethoxy]aniline differs only in the substitution pattern of the ethoxy-aniline group (para vs. ortho). For example, para-substituted analogs often exhibit enhanced solubility due to reduced steric hindrance .

Heterocycle Replacement: Pyrazole vs. Imidazole

Imidazoles are more basic (pKa ~7) compared to pyrazoles (pKa ~2.5), which could influence pharmacokinetic properties such as membrane permeability .

Linker Modifications: Ethoxy vs. Methoxy

The compound 4-[(1-Ethyl-1H-pyrazol-5-yl)methoxy]aniline replaces the ethoxy linker with a methoxy group, shortening the spacer by one carbon. This modification reduces conformational flexibility and may limit interactions with deep hydrophobic pockets in enzymes or receptors .

Direct Pyrazole-Aniline Linkage

The simpler analog 2-(3-Methyl-1H-pyrazol-1-yl)aniline lacks the ethoxy linker, directly attaching the pyrazole to the aniline. This reduces molecular weight (173.22 vs. 208.14 g/mol) and likely enhances rigidity, which could improve metabolic stability but reduce solubility .

Research Findings and Implications

  • Synthetic Accessibility : The target compound and its analogs are synthesized via nucleophilic substitution or coupling reactions, as seen in and . Ethoxy-linked derivatives require multi-step procedures, increasing complexity compared to direct pyrazole-aniline linkages .
  • Commercial Availability : Several analogs, including 2-(3-Methyl-1H-pyrazol-1-yl)aniline , are listed as discontinued (), suggesting challenges in synthesis, stability, or market demand .

Biological Activity

2-(2-(3-Methyl-1H-pyrazol-1-yl)ethoxy)aniline is a compound that falls within the class of pyrazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant case studies and research findings.

Overview of Pyrazole Derivatives

Pyrazole derivatives have gained significant attention in medicinal chemistry due to their wide range of pharmacological activities. They have been reported to exhibit antitumor , anti-inflammatory , antimicrobial , and other therapeutic effects. The structural diversity of pyrazoles allows for various interactions with biological targets, enhancing their efficacy as drug candidates .

Antitumor Activity

Recent studies have indicated that compounds with pyrazole moieties demonstrate notable antitumor properties. For instance, a series of 1,2,3-triazole-containing hybrids were designed to improve anticancer activity, with certain pyrazolo-[1,2,4]triazole derivatives showing promising results against various cancer cell lines such as HepG-2 and MCF-7 . The structure–activity relationship (SAR) analysis revealed that modifications in the pyrazole structure can significantly enhance cytotoxicity.

CompoundCell LineIC50 (µM)
2HepG-244.65
3HCT-11650.34
4MCF-760.20

This data suggests that the incorporation of specific substituents on the pyrazole ring can lead to improved biological activity.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. For example, several compounds synthesized by Akhtar et al. demonstrated significant in vitro anti-inflammatory activity with IC50 values ranging from 71.11 to 81.77 μg/mL . The selectivity for COX-2 inhibition is particularly noteworthy, as it indicates a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

CompoundCOX-2 Inhibition IC50 (µM)Selectivity Index
125a0.028.22
125b0.049.31

These findings suggest that certain pyrazole derivatives may serve as safer alternatives for treating inflammatory conditions.

Antimicrobial Activity

Pyrazole derivatives also exhibit antimicrobial properties. Research has shown that some synthesized compounds demonstrate significant antibacterial and antifungal activities . The mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes.

Case Studies and Research Findings

  • Antitumor Efficacy : A study conducted on a new series of pyrazole derivatives indicated potent antitumor activity against MCF-7 breast cancer cells, with IC50 values as low as 0.08 µM for specific analogs . This highlights the potential for developing effective cancer therapies based on pyrazole scaffolds.
  • Inflammation Models : In vivo studies using carrageenan-induced paw edema models showed that certain pyrazole derivatives exhibited high edema inhibition percentages (up to 96%), outperforming traditional drugs like celecoxib . This reinforces their potential use in managing inflammatory diseases.
  • Safety Profiles : Histopathological evaluations revealed minimal degenerative changes in organs when tested compounds were administered, suggesting a favorable safety profile for these pyrazole derivatives compared to existing therapies .

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